N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide
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Overview
Description
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide is a complex organic compound that has garnered interest in various fields of scientific research due to its unique structural features and potential applications. This compound is characterized by the presence of a thiadiazole ring, a chlorophenyl group, and a phenoxyacetamide moiety, which contribute to its diverse chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring is synthesized by reacting thiosemicarbazide with a suitable carboxylic acid derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced through a nucleophilic substitution reaction using 4-chlorobenzoyl chloride and a suitable amine.
Formation of the Pyrrolidinone Ring: The pyrrolidinone ring is formed by cyclization of the intermediate compound with a suitable reagent such as acetic anhydride.
Attachment of the Phenoxyacetamide Moiety: The final step involves the reaction of the intermediate with phenoxyacetic acid or its derivative under basic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophilic substitution using sodium hydroxide in aqueous medium.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of reduced amide derivatives.
Substitution: Formation of substituted thiadiazole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and antitubercular agent.
Medicine: Explored for its potential therapeutic effects in treating diseases such as tuberculosis and cancer.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by:
Comparison with Similar Compounds
Similar Compounds
N-{5-[1-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-2-phenoxyacetamide}: Similar structure with an oxadiazole ring instead of a thiadiazole ring.
N-{5-[1-(4-chlorophenyl)-1,3,4-thiadiazol-2-yl]-2-phenoxypropionamide}: Similar structure with a propionamide moiety instead of an acetamide moiety.
Uniqueness
N-{5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}-2-phenoxyacetamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its thiadiazole ring is known for its diverse pharmacological activities, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C20H17ClN4O3S |
---|---|
Molecular Weight |
428.9 g/mol |
IUPAC Name |
N-[5-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]-2-phenoxyacetamide |
InChI |
InChI=1S/C20H17ClN4O3S/c21-14-6-8-15(9-7-14)25-11-13(10-18(25)27)19-23-24-20(29-19)22-17(26)12-28-16-4-2-1-3-5-16/h1-9,13H,10-12H2,(H,22,24,26) |
InChI Key |
BQCRAUURHKZNSU-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN(C1=O)C2=CC=C(C=C2)Cl)C3=NN=C(S3)NC(=O)COC4=CC=CC=C4 |
Origin of Product |
United States |
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